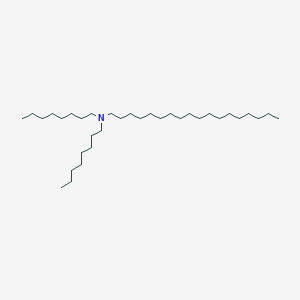
N,N-Dioctyloctadecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dioctyloctadecan-1-amine is a long-chain tertiary amine with the molecular formula C34H71N. This compound is characterized by its hydrophobic nature due to the presence of long alkyl chains. It is commonly used in various industrial applications, including as a surfactant, corrosion inhibitor, and in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dioctyloctadecan-1-amine can be synthesized through the reaction of octadecylamine with octyl bromide under basic conditions. The reaction typically involves the use of a solvent such as toluene and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient production. The final product is usually purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-Dioctyloctadecan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
N,N-Dioctyloctadecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as an additive in lubricants
Mechanism of Action
The mechanism of action of N,N-Dioctyloctadecan-1-amine is primarily based on its ability to interact with hydrophobic surfaces and interfaces. The long alkyl chains allow it to embed into lipid bilayers, altering membrane properties and permeability. This interaction can affect various molecular targets and pathways, including membrane-bound enzymes and receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyldodecan-1-amine: A shorter-chain tertiary amine with similar surfactant properties.
N,N-Dioctylamine: Lacks the additional octadecyl chain, resulting in different physical and chemical properties.
N,N-Dioctylmethylamine: Contains a methyl group instead of an octadecyl group, affecting its hydrophobicity and reactivity
Uniqueness
N,N-Dioctyloctadecan-1-amine is unique due to its long alkyl chains, which provide enhanced hydrophobic interactions and make it particularly effective in applications requiring strong surfactant properties and membrane interactions. Its structure allows for versatile applications in various fields, from industrial to biomedical research .
Properties
CAS No. |
55806-52-5 |
|---|---|
Molecular Formula |
C34H71N |
Molecular Weight |
493.9 g/mol |
IUPAC Name |
N,N-dioctyloctadecan-1-amine |
InChI |
InChI=1S/C34H71N/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-25-28-31-34-35(32-29-26-14-11-8-5-2)33-30-27-15-12-9-6-3/h4-34H2,1-3H3 |
InChI Key |
MVYPSDCFXAZGIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


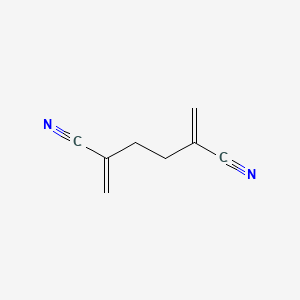
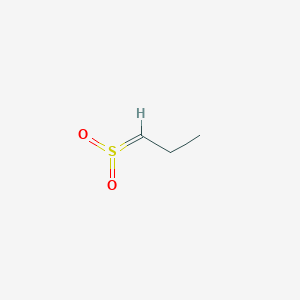
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
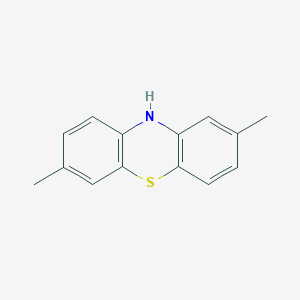
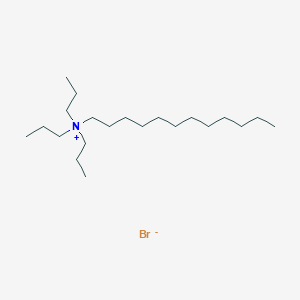
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
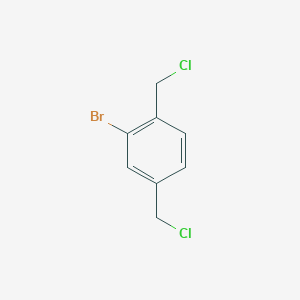
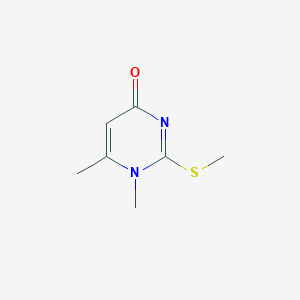
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
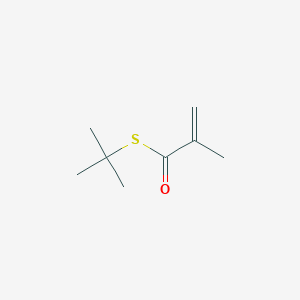
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
